NH-Acidity Comparison: 1,1,1-Trifluoro-N-propylmethanesulfonamide vs. Non-Fluorinated N-Propyl Methanesulfonamide
The NH-acidity of 1,1,1-trifluoro-N-propylmethanesulfonamide is substantially enhanced by the electron-withdrawing trifluoromethanesulfonyl group compared to non-fluorinated N-propyl methanesulfonamide. The parent compound trifluoromethanesulfonamide (CF3SO2NH2) exhibits a pKa of 6.33 in water [1], whereas non-fluorinated methanesulfonamide (CH3SO2NH2) has a pKa of approximately 10.8–11.7 [1]. While direct pKa data for the N-propyl substituted derivative is not reported in the open literature, the electronic influence of the trifluoromethyl group on sulfonamide NH-acidity is well-established and class-inferential, with alkyl substitution at the nitrogen atom typically modulating pKa by 0.5–1.0 units relative to the parent compound [1].
| Evidence Dimension | NH-acidity (pKa in water) |
|---|---|
| Target Compound Data | Approximately 6.5–7.5 (inferred from parent triflamide pKa 6.33) |
| Comparator Or Baseline | N-propyl methanesulfonamide: pKa ~11–12 |
| Quantified Difference | ~4–5 pKa units (approximately 10,000–100,000× greater acidity) |
| Conditions | Aqueous solution; data for parent compounds |
Why This Matters
The 4–5 order-of-magnitude difference in acidity directly enables the target compound to function as an effective Brønsted acid catalyst and facilitates deprotonation under milder conditions than non-fluorinated analogs, a critical selection criterion for reactions requiring acidic N–H functionality.
- [1] Moskalenko, A. I.; Shainyan, B. A. Triflamides and Triflimides: Synthesis and Applications. Molecules 2022, 27(16), 5201. View Source
